molecular formula C18H30N4O2 B011356 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid CAS No. 107265-48-5

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Numéro de catalogue B011356
Numéro CAS: 107265-48-5
Poids moléculaire: 334.5 g/mol
Clé InChI: GMOGICAFJFPMNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” is a chemical compound . It is also known by its synonyms CPTA, 4 HCl; PlerixaforImpurity23TetraHCl; Benzoic acid, 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-;4-((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C18H30N4O2 . The molecular weight is approximately 334.46 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of approximately 1.1±0.1 g/cm³ . Its boiling point is around 521.5±50.0 °C at 760 mmHg . The vapour pressure is approximately 0.0±1.4 mmHg at 25°C . The compound has an enthalpy of vaporization of about 83.7±3.0 kJ/mol . The flash point is around 269.2±30.1 °C . The index of refraction is approximately 1.514 . The molar refractivity is about 95.8±0.3 cm³ . The compound has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds . The polar surface area is approximately 77 Ų . The polarizability is about 38.0±0.5 10^-24 cm³ . The surface tension is approximately 37.2±3.0 dyne/cm . The molar volume is about 318.4±3.0 cm³ .

Applications De Recherche Scientifique

Coordination Chemistry and Metal Complex Formation

This compound is a macrocyclic ligand that can form stable complexes with various metal ions. The ability to chelate metals is crucial in coordination chemistry, where such complexes can be used for catalysis, as structural models for metalloproteins, or as contrast agents in MRI scans .

Supramolecular Chemistry

Due to its macrocyclic nature, this compound can participate in the formation of supramolecular structures. These structures are significant in the development of molecular machines, sensors, and materials with special properties like selective ion transport .

Pharmaceutical Applications

The macrocyclic framework of this compound allows for the synthesis of derivatives with potential pharmaceutical applications. For instance, similar structures are found in drugs like plerixafor, which is used in the treatment of cancer and as a stem cell mobilizer .

Antioxidant Properties

The nitrogen atoms within the macrocycle can act as electron donors, conferring antioxidant properties. This is useful in the stabilization of materials that are prone to oxidation, such as rubber .

Radiopharmaceutical Synthesis

Macrocyclic compounds like this one are of interest in nuclear medicine for the development of bifunctional chelators. These chelators can bind to radioactive isotopes and are used in the synthesis of radiopharmaceuticals for diagnostic imaging or radiotherapy .

Catalysis

The macrocyclic structure can be utilized to create catalysts for various chemical reactions. The compound’s ability to stabilize transition states and lower activation energies makes it valuable in industrial processes and synthetic chemistry .

Propriétés

IUPAC Name

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOGICAFJFPMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147987
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

CAS RN

107265-48-5
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of Cyclam (0.913 g, 4.5 mmol) dissolved in a mixture of ethanol:water (5:1 by vol.) (18 ml) was added a solution of 4-chloromethylbenzoic acid (0.157 g, 0.92 mmol) in aqueous LiOH (53 mg in 4 ml of water). This mixture was thereafter refluxed vigorously with stirring for 5 hours. Then the solvent was removed at reduced pressure, and the residue was dissolved in 13 ml of water. The aqueous solution obtained was then extracted with chloroform (10 times 3 ml) and the aqueous layer was concentrated at reduced pressure down to 2 ml. The product as a white solid was precipitated by adding the solution of concentrated HCl and ethanol and purified by recrystallizing from ethanol/water/HCl to yield 0.205 g of the title compound. According to the LC-MS, the assay of 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-benzoic acid hydrochloride was >95%.
Quantity
0.913 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.157 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Q & A

Q1: How does CPTA facilitate the use of copper radioisotopes in medical applications?

A1: CPTA demonstrates strong chelating properties for copper ions, particularly Cu2+. This feature enables its conjugation to antibodies, effectively creating radioimmunoconjugates. These conjugates, labeled with copper radioisotopes like 67Cu or 64Cu, have shown promising results in both diagnostic imaging and therapeutic applications, particularly in the context of cancer. [, , ]

Q2: What are the advantages of using CPTA compared to other chelators in radioimmunotherapy?

A2: Research suggests that the Cu2+ complex of CPTA exhibits high kinetic stability at physiological pH and under acidic conditions. [] This stability is crucial for minimizing the detachment of the radiometal from the antibody while in circulation, thus reducing potential toxicity to healthy tissues and maximizing delivery to the target site.

Q3: What insights have preclinical studies provided about the behavior of CPTA-conjugated antibodies in vivo?

A3: Studies in animal models have demonstrated promising results for CPTA-conjugated antibodies. One study using 67Cu-labeled CPTA conjugated to the anti-CEA antibody AB35 showed high tumor uptake in mice, with significant retention even after 96 hours post-injection. [] This prolonged retention in the tumor, combined with the relatively low accumulation in other tissues, highlights its potential for targeted therapeutic applications.

Q4: Are there any challenges associated with the use of CPTA in developing radioimmunoconjugates?

A4: While CPTA demonstrates promising characteristics, research has identified certain challenges. One study noted that while CPTA-conjugated antibody fragments showed good tumor uptake, there was significant accumulation in the kidneys, potentially due to the lipophilicity of the chelate. [] This suggests that further optimization of the linker or chelating agent might be necessary to enhance the pharmacokinetic profile and minimize off-target effects.

Q5: How does the metabolic breakdown of CPTA-antibody conjugates impact its application?

A5: Research indicates that CPTA-antibody conjugates undergo metabolism within cells, primarily in lysosomes. [] A significant finding is the intracellular accumulation of a low molecular weight metabolite, identified as the lysine adduct of the copper-CPTA complex. This accumulation, specifically observed in tumor cells, suggests a potential mechanism for the prolonged retention of radioactivity and could be exploited for enhancing therapeutic efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.